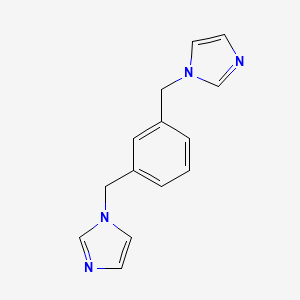

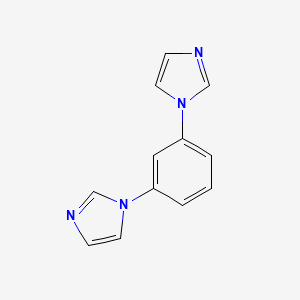

1,3-Di(1H-imidazol-1-yl)benzene

Overview

Description

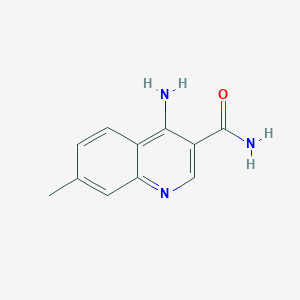

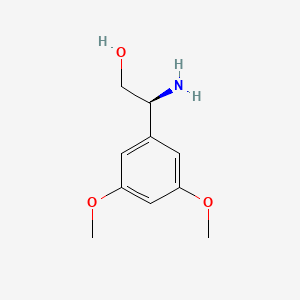

1,3-Di(1H-imidazol-1-yl)benzene is a chemical compound with the molecular formula C12H10N4 . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of 1,3-Di(1H-imidazol-1-yl)benzene involves reactions of the corresponding metal salt with mixed organic ligands . In one method, 1,3-dibromobenzene, imidazole, potassium carbonate, and copper(I) iodide are mixed and dissolved in dimethyl sulfoxide (DMSO). The solution is then heated at 120°C for 48 hours .Molecular Structure Analysis

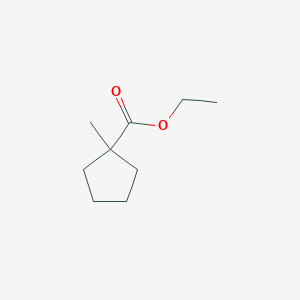

The molecular structure of 1,3-Di(1H-imidazol-1-yl)benzene is characterized by two imidazole rings attached to a benzene ring at the 1 and 3 positions . The InChI key for this compound is GDWGYEKGZJOUHE-UHFFFAOYSA-N .Chemical Reactions Analysis

Imidazole, the core structure of 1,3-Di(1H-imidazol-1-yl)benzene, is known for its broad range of chemical and biological properties. It is an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities .Physical And Chemical Properties Analysis

1,3-Di(1H-imidazol-1-yl)benzene is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 210.24 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1,3-Di(1H-imidazol-1-yl)benzene, focusing on six unique fields:

Coordination Chemistry

1,3-Di(1H-imidazol-1-yl)benzene is widely used in coordination chemistry due to its ability to act as a bidentate ligand. This compound can coordinate with various metal ions to form stable metal-organic frameworks (MOFs). These MOFs have applications in gas storage, separation, and catalysis .

Catalysis

In catalysis, 1,3-Di(1H-imidazol-1-yl)benzene serves as a ligand in the formation of catalytic complexes. These complexes are used in various organic transformations, including cross-coupling reactions and hydrogenation processes. The imidazole groups enhance the stability and reactivity of the catalytic species .

Material Science

This compound is also significant in material science, particularly in the development of new materials with unique properties. For instance, it is used in the synthesis of porous materials that can be employed in filtration, sensing, and as supports for catalysts .

Pharmaceutical Research

In pharmaceutical research, 1,3-Di(1H-imidazol-1-yl)benzene derivatives are explored for their potential biological activities. These derivatives can exhibit antimicrobial, antifungal, and anticancer properties, making them candidates for drug development .

Supramolecular Chemistry

The compound is utilized in supramolecular chemistry for the construction of complex molecular architectures. Its ability to form hydrogen bonds and π-π interactions makes it suitable for creating supramolecular assemblies, which have applications in molecular recognition and self-assembly processes .

Electronics and Optoelectronics

1,3-Di(1H-imidazol-1-yl)benzene is used in the development of electronic and optoelectronic devices. Its derivatives can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they contribute to the efficiency and stability of these devices .

Analytical Chemistry

Finally, 1,3-Di(1H-imidazol-1-yl)benzene is employed in analytical chemistry as a reagent for the detection and quantification of various analytes. Its complexation properties are exploited in the design of sensors and assays for environmental and biological monitoring.

Sigma-Aldrich ChemicalBook X-MOL ACS Publications RSC Publishing

Safety and Hazards

Future Directions

Imidazole derivatives, including 1,3-Di(1H-imidazol-1-yl)benzene, have become important synthons in the development of new drugs due to their broad range of chemical and biological properties . Therefore, future research may focus on exploring the potential applications of these compounds in drug development.

Mechanism of Action

Target of Action

1,3-Di(1H-imidazol-1-yl)benzene is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of 1,3-Di(1H-imidazol-1-yl)benzene could be various depending on the specific derivative and its biological activity.

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, some imidazole derivatives can block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could be affected .

Pharmacokinetics

It is known that imidazole is highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of 1,3-Di(1H-imidazol-1-yl)benzene’s action would depend on the specific biological activity of the derivative . For example, some imidazole derivatives have been shown to reduce the transcription of specific genes, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of 1,3-Di(1H-imidazol-1-yl)benzene could be influenced by various environmental factors. For instance, it is known that the compound should be stored in an inert atmosphere at room temperature . Other factors, such as pH and the presence of other substances, could also potentially influence its action.

properties

IUPAC Name |

1-(3-imidazol-1-ylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-2-11(15-6-4-13-9-15)8-12(3-1)16-7-5-14-10-16/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWGYEKGZJOUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3178603.png)